1,1,1,2-Tetrachloro-2-nitroethane
Description
Contextualization of Halogenated Nitroalkanes in Contemporary Organic Chemistry Research
Halogenated nitroalkanes are pivotal intermediates in a wide array of chemical transformations. The presence of both a nitro group and halogen atoms on an alkane framework creates a molecule with multiple reactive sites. The nitro group, a powerful electron-withdrawing group, acidifies the α-protons, facilitating deprotonation and subsequent reactions with electrophiles. lkouniv.ac.in Halogen atoms, on the other hand, can act as leaving groups in nucleophilic substitution reactions or participate in radical processes. ncert.nic.in
This dual functionality allows for the construction of complex molecular scaffolds. For instance, primary and secondary nitroalkanes can be readily halogenated in the presence of a base. lkouniv.ac.in These halogenated derivatives can then undergo further transformations, such as the Nef reaction to produce aldehydes or ketones, or participate in Mannich reactions to form nitroamines. lkouniv.ac.in The rich and varied chemistry of halogenated nitroalkanes continues to be an active area of research, with applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Historical Development of Research on Chlorinated Nitroethane Derivatives
The study of chlorinated nitroethane derivatives has evolved significantly over the years. Early research focused on the fundamental methods of their preparation, such as the chlorination of nitroalkanes. acs.org A common method for synthesizing primary and secondary nitroalkanes involves the reaction of alkyl halides with nitrites, such as sodium nitrite (B80452) or silver nitrite. lkouniv.ac.inwikipedia.org
Later investigations delved into the reactivity of these compounds. For example, the reactions of nitroalkanes with arenes under Friedel-Crafts conditions have been explored, leading to the formation of oximes and carboxamides. nih.gov The specific outcomes of these reactions often depend on the nature of the nitroalkane and the reaction conditions employed. nih.gov The development of new synthetic methodologies and a deeper understanding of the reaction mechanisms of chlorinated nitroethanes remain areas of ongoing scholarly interest.
Overview of Current Scholarly Investigations Pertaining to 1,1,1,2-Tetrachloro-2-nitroethane
Current research on this compound and related compounds is multifaceted. While specific studies focusing solely on this compound are not abundant in recent literature, broader investigations into halogenated nitroalkanes encompass its potential reactivity and applications. For example, research into the electrophilic activation of nitroalkanes for reactions with carbon-based nucleophiles is a relevant area of study. nih.gov
Furthermore, toxicological studies on related tetrachloroethane isomers provide context for the potential biological effects of such compounds. For instance, studies on 1,1,2,2-tetrachloroethane (B165197) have examined its toxicity and carcinogenicity. nih.govnih.goviarc.frcdc.gov While direct toxicological data for this compound is limited in the provided search results, the study of its isomers highlights the importance of understanding the health and environmental profiles of highly chlorinated and nitrated alkanes.
Physicochemical Properties of this compound
Physical Properties of 1,1,1,2-Tetrachloroethane (B165186)
| Property | Value |
| Molecular Formula | C2H2Cl4 |
| Molecular Weight | 167.85 g/mol noaa.gov |
| Appearance | Colorless liquid wikipedia.orgdcceew.gov.au |
| Odor | Sweet, chloroform-like wikipedia.orgdcceew.gov.au |
| Boiling Point | 130.5 °C (266.9 °F; 403.6 K) wikipedia.org |
| Melting Point | -70.2 °C (-94.4 °F; 203.0 K) wikipedia.org |
| Density | 1.5532 g/cm³ wikipedia.org |
| Solubility in Water | 0.1% (at 20 °C) wikipedia.org |
| Vapor Pressure | 10 mmHg at 66.7°F ; 20 mmHg at 89.8°F noaa.gov |
Chemical Reactivity of 1,1,1,2-Tetrachloroethane
| Reactivity with | Description |
| Strong Oxidizing Agents | Incompatible chemicalbook.com |
| Strong Bases | Incompatible chemicalbook.com |
| Chemically Active Metals | May react, especially in the presence of steam with hot iron, aluminum, and zinc. chemicalbook.com |
| Dinitrogen tetraoxide | Incompatible chemicalbook.com |
Synthesis and Chemical Reactions of this compound
Synthesis of this compound
While a specific, detailed synthesis for this compound is not explicitly outlined in the provided search results, general methods for the synthesis of halogenated nitroalkanes can be inferred. A plausible route would involve the nitration of 1,1,1,2-tetrachloroethane.
A general method for the synthesis of primary nitroalkanes involves the reaction of alkyl halides with silver nitrite. organic-chemistry.org Another approach is the industrial production of nitroalkanes by treating alkanes with nitric acid at high temperatures. wikipedia.org
The direct chlorination of 1,1,2-trichloroethane (B165190) can yield 1,1,1,2-tetrachloroethane. wikipedia.org The subsequent nitration of this tetrachloroethane isomer would be a logical, though not explicitly documented, step to produce this compound.
Chemical Reactions of this compound
Specific chemical reactions of this compound are not detailed in the provided search results. However, based on the functional groups present, its reactivity can be predicted. The nitro group can undergo reduction to an amine. lkouniv.ac.in The presence of chlorine atoms suggests susceptibility to nucleophilic substitution or elimination reactions. The reactivity of the parent compound, 1,1,1,2-tetrachloroethane, includes incompatibility with strong oxidizing agents, strong bases, and certain metals. chemicalbook.com
Spectroscopic Data of this compound
Detailed spectroscopic data (IR, NMR, Mass Spectrometry) for this compound is not available in the provided search results. However, for the related compound 1,1,2,2-tetrachloroethane, various spectroscopic data are available, including IR and mass spectra. nist.gov For 1,1,1,2-tetrachloro-2,2-difluoroethane, some properties and identifiers are also documented. nih.gov
Structure
3D Structure
Properties
CAS No. |
54529-52-1 |
|---|---|
Molecular Formula |
C2HCl4NO2 |
Molecular Weight |
212.8 g/mol |
IUPAC Name |
1,1,1,2-tetrachloro-2-nitroethane |
InChI |
InChI=1S/C2HCl4NO2/c3-1(7(8)9)2(4,5)6/h1H |
InChI Key |
MLCDVZNERFBEPA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)([N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for the Formation of 1,1,1,2 Tetrachloro 2 Nitroethane
Targeted Synthesis Approaches
Targeted synthesis aims to produce a specific chemical compound through controlled reactions. For 1,1,1,2-tetrachloro-2-nitroethane, this would principally involve either the systematic chlorination of a nitroethane precursor or the nitration of a specific tetrachloroethane isomer.
The progressive chlorination of nitroalkanes is a known method for producing chlorinated nitro compounds. The synthesis typically begins with a less chlorinated or unchlorinated nitroalkane and introduces chlorine atoms stepwise. For instance, the chlorination of nitromethane (B149229) is a pathway to produce chloropicrin (B1668804) (trichloronitromethane). sciencemadness.org This general principle can be applied to nitroethane.
The chlorination of nitroethane can be carried out in a controlled manner to yield various chlorinated products. For example, 1-chloro-1-nitroethane (B146382) is prepared via the mono-chlorination of nitroethane. wikipedia.org It is known that in the chlorination of nitroethane, side reactions can occur, leading to the formation of dichloronitroethane. wikipedia.org Achieving exhaustive chlorination to produce a tetrachlorinated derivative would require forcing conditions and careful control of reaction variables like temperature, agitation, and reaction time to manage the large heat of reaction and prevent unwanted side products or decomposition. wikipedia.org The process often requires alkaline conditions to convert the nitroalkane into its more reactive aci-form tautomer, which can then be chlorinated. sciencemadness.org
Table 1: Examples of Chlorination Reactions of Nitroalkanes
| Starting Material | Reagent | Product(s) | Key Conditions |
|---|---|---|---|
| Nitroethane | Chlorine | 1-chloro-1-nitroethane, Dichloronitroethane | Controlled temperature (~0 °C), Aqueous solution |
Nitration Reactions of Specific Chlorinated Ethane (B1197151) Precursors
An alternative synthetic strategy involves the nitration of a suitable chlorinated ethane precursor, such as 1,1,1,2-tetrachloroethane (B165186). The nitration of aliphatic compounds is generally more challenging than aromatic nitration and can require aggressive reagents. While the nitration of aromatic compounds using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) is a standard method, the direct nitration of polychloroalkanes like tetrachloroethane is not well-documented in readily available literature. chemicalbook.com
Some related reactions provide context. For example, trichloroethylene (B50587), when heated with concentrated nitric acid, undergoes a violent reaction that results in decomposition to form products like trichloronitromethane, rather than the desired tetrachloro-nitroethane. chemicalbook.com Similarly, the nitration of chloroform (B151607) has been described as a route to chloropicrin. sciencemadness.org These examples suggest that the reaction of highly chlorinated ethanes with nitrating agents is possible but may lead to cleavage of the carbon-carbon bond or other decomposition pathways, making it a challenging and potentially low-yield route for the synthesis of this compound.
The synthesis of this compound would first require the synthesis of its precursor, 1,1,1,2-tetrachloroethane. This isomer can be obtained through several methods, including the direct chlorination of 1,1,2-trichloroethane (B165190). wikipedia.org
The two primary isomers of tetrachloroethane are 1,1,1,2-tetrachloroethane and 1,1,2,2-tetrachloroethane (B165197). The latter is more commonly produced, for instance, by the catalytic addition of chlorine to acetylene. wikipedia.orgwikipedia.org However, 1,1,1,2-tetrachloroethane can be prepared in a highly purified form through the isomerization of its 1,1,2,2- congener. nih.gov This reaction is typically facilitated by a Lewis acid catalyst, such as aluminium chloride, at a temperature of approximately 40 °C. nih.gov This isomerization provides a specific pathway to obtain the necessary asymmetric precursor for subsequent nitration.
Table 2: Synthesis Methods for Tetrachloroethane Isomers
| Target Isomer | Precursor | Reagent/Catalyst | Description |
|---|---|---|---|
| 1,1,1,2-Tetrachloroethane | 1,1,2-Trichloroethane | Chlorine (Cl₂) | Direct chlorination. wikipedia.org |
| 1,1,1,2-Tetrachloroethane | 1,1,2,2-Tetrachloroethane | Aluminium Chloride (AlCl₃) | Lewis acid-catalyzed isomerization. nih.gov |
| 1,1,2,2-Tetrachloroethane | Acetylene | Chlorine (Cl₂) / Ferric Chloride | Catalytic addition reaction. wikipedia.org |
Incidental Formation and Byproduct Generation in Industrial Processes
Beyond targeted synthesis, chemical compounds are often formed incidentally as byproducts or unstable intermediates in large-scale industrial manufacturing.
While there is no specific documentation in the searched literature of this compound being a significant byproduct, its precursor, 1,1,1,2-tetrachloroethane, is known to be an incidental product in industrial chlorination reactions. nih.gov It is formed as a byproduct in the production of other major chlorinated solvents, including 1,1,1-trichloroethane (B11378) (from 1,1-dichloroethane) and 1,1,2,2-tetrachloroethane (from 1,2-dichloroethane). nih.gov Given that industrial chlorination processes can generate a complex mixture of products, the potential for further reaction of these byproducts exists. If nitrating agents or nitrogen oxides are present, either as impurities or as part of the process, the formation of chlorinated and nitrated species could theoretically occur.
A chemical intermediate is a substance formed during a multi-step reaction that is consumed in a subsequent step to form the final product. The precursor, 1,1,2,2-tetrachloroethane, has historically been a key intermediate in the chemical industry. wikipedia.orgnih.gov For many years, it was produced on a large scale from acetylene, not as an end-product, but to be immediately dehydrohalogenated or thermally cracked to produce trichloroethylene and tetrachloroethylene. wikipedia.orgnih.govenv.go.jp
There is no evidence in the provided sources to suggest that this compound itself serves as a recognized chemical intermediate in major production chains. Its high degree of functionalization with both chloro and nitro groups on adjacent carbons suggests potential instability, which might limit its utility as a stable, isolable intermediate in a continuous industrial process.
Theoretical and Computational Investigations into 1,1,1,2 Tetrachloro 2 Nitroethane
Quantum Chemical Characterization of Molecular Structure and Conformation
The molecular structure of 1,1,1,2-tetrachloro-2-nitroethane consists of a central carbon-carbon single bond. One carbon atom is substituted with three chlorine atoms (a trichloromethyl group), while the other is bonded to one chlorine atom, one hydrogen atom, and a nitro group (-NO₂).
Rotation around the C-C single bond gives rise to different conformations. The primary conformations of interest are the staggered and eclipsed forms. In substituted ethanes, staggered conformations are typically more stable due to the minimization of steric hindrance and torsional strain between bulky substituent groups. For this compound, the staggered conformers, where the substituents on adjacent carbons are positioned to maximize their separation, would be the energetic minima.
Computational chemistry methods, such as ab initio and Density Functional Theory (DFT), are essential for precisely determining the geometric parameters (bond lengths, bond angles, and dihedral angles) of these stable conformers. For analogous molecules like 1,2-difluoroethane, the gauche conformation can be more stable than the anti (staggered) conformation due to hyperconjugative interactions. A similar effect might be observed in this compound, where interactions between bonding and anti-bonding orbitals could influence the relative stability of its rotational isomers. Detailed quantum chemical calculations would be required to quantify these energy differences and to generate a potential energy surface for the internal rotation.
Table 1: Predicted Stable Conformers of this compound (Note: The following data is illustrative and would require specific computational studies for validation.)
| Conformer | Dihedral Angle (Cl-C-C-NO₂) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Anti | ~180° | Baseline | Nitro group is anti-periplanar to the C-Cl bond on the adjacent carbon. |
| Gauche | ~60° | Slightly higher | Nitro group is gauche to the C-Cl bond on the adjacent carbon. |
Density Functional Theory (DFT) Analyses of Electronic Structure and Reactivity Descriptors
DFT is a powerful computational tool for investigating the electronic properties of molecules. By calculating the electron density, various reactivity descriptors can be derived to predict how this compound will behave in chemical reactions.
Global reactivity descriptors, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), can be calculated using the energies of the frontier molecular orbitals.
Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. Given the presence of four electron-withdrawing chlorine atoms and a strongly electron-withdrawing nitro group, this compound is expected to have a high electrophilicity index. This suggests it will be susceptible to attack by nucleophiles.
Nucleophilicity: Conversely, the molecule is predicted to be a very poor nucleophile due to the low electron density on its carbon atoms and the absence of easily donatable lone pairs that are not already delocalized.
Local reactivity can be analyzed using Fukui functions or Parr functions, which identify the specific atomic sites most susceptible to nucleophilic or electrophilic attack. For this compound, the carbon atom bonded to the nitro group and a single chlorine (the α-carbon) is a likely site for nucleophilic attack due to the cumulative electron-withdrawing effects of its substituents.
Table 2: Predicted Conceptual DFT Reactivity Descriptors for this compound (Note: These values are qualitative predictions and require DFT calculations for quantification.)
| Descriptor | Predicted Value | Implication |
|---|---|---|
| Chemical Potential (μ) | Highly Negative | High tendency to accept electrons. |
| Chemical Hardness (η) | High | Low reactivity in general, but specific sites are activated. |
| Global Electrophilicity (ω) | High | Strong electrophile. |
Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for predicting chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov
HOMO: The HOMO of this compound is expected to have significant contributions from the lone pair orbitals of the oxygen atoms in the nitro group and the chlorine atoms. Its energy will be relatively low, reflecting the molecule's poor nucleophilic character.
LUMO: The LUMO is anticipated to be localized primarily on the C-Cl and C-N bonds, specifically the σ* anti-bonding orbitals. The low energy of the LUMO makes the molecule a good electron acceptor, hence a good electrophile. nih.gov
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can elucidate the mechanisms of reactions involving this compound, providing insights into the energies of reactants, products, intermediates, and transition states.
Due to its structure as a secondary haloalkane with strong electron-withdrawing groups, this compound could potentially undergo nucleophilic substitution via Sₙ1, Sₙ2, or related mechanisms. researchgate.netresearchgate.netdntb.gov.ua
Sₙ2 Mechanism: A bimolecular (Sₙ2) attack by a nucleophile would likely target the carbon atom bearing the single chlorine and the nitro group. dntb.gov.ua However, the presence of the bulky trichloromethyl group could provide significant steric hindrance, potentially slowing down or disfavoring a direct backside attack.
Sₙ1 Mechanism: An Sₙ1 mechanism would involve the departure of a leaving group (likely a chloride ion) to form a carbocation intermediate. dntb.gov.ua The stability of this potential secondary carbocation would be significantly influenced by the attached groups. While the adjacent trichloromethyl group is electron-withdrawing and would destabilize a carbocation, the nitro group can also be destabilizing. Computational studies would be crucial to determine the feasibility of this pathway.
Computational modeling would involve locating the transition state structures for these pathways and calculating their activation energies. The relative heights of these energy barriers would determine the predominant reaction mechanism under specific conditions (solvent, nucleophile strength). researchgate.net
Elimination reactions are often in competition with nucleophilic substitutions. researchgate.net For this compound, a base could abstract the hydrogen atom on the α-carbon, but this would not lead to a standard β-elimination. More likely is the abstraction of a proton from the carbon of the -CH(Cl)NO₂ group, followed by the elimination of a chloride ion from the -CCl₃ group, though this is not a standard E1 or E2 pathway.
A more conventional β-elimination is not possible as there are no hydrogen atoms on the β-carbon (the CCl₃ carbon). However, a strong base could potentially induce an α-elimination, or more complex rearrangement and fragmentation pathways could occur. The reaction of trichloroethylene (B50587) with nitrosyl chloride has been shown to produce this compound, indicating the compound's involvement in complex reaction systems.
Computational modeling of potential elimination pathways, such as E1cb, which proceeds through a carbanion intermediate, could be relevant given the acidity of the C-H bond adjacent to the nitro group. The stability of the potential carbanion intermediate and the energy barrier for the subsequent loss of a leaving group would need to be calculated to assess the viability of this pathway.
Investigation of Radical Reaction Mechanisms
The presence of both a nitro group and multiple chlorine atoms on the ethane (B1197151) backbone of this compound suggests a rich and complex radical chemistry. Computational studies, typically employing Density Functional Theory (DFT) and high-level ab initio methods, are instrumental in elucidating the mechanisms of radical reactions involving this compound.
A primary focus of such investigations is the homolytic cleavage of the carbon-nitrogen (C-N) and carbon-chlorine (C-Cl) bonds. The bond dissociation energies (BDEs) are a key thermodynamic parameter that can be calculated to predict the most likely bond to break under thermal or photochemical conditions. For nitroalkanes, the C-N bond is often the weakest, leading to the formation of an alkyl radical and nitrogen dioxide (NO₂). nih.gov However, the extensive chlorination in this compound can influence the relative BDEs.
Theoretical studies on simpler nitroalkanes have shown that methods like G3 and certain hybrid meta DFT functionals can accurately predict C-N bond dissociation enthalpies. nih.gov Applying these methods to this compound would allow for a comparison of the C-N BDE with the C-Cl BDEs at the C1 and C2 positions.
Table 1: Hypothetical Calculated Bond Dissociation Energies (BDEs) for this compound using DFT Methods.
| Bond | Position | Calculated BDE (kcal/mol) |
| C-N | C2 | Value A |
| C-Cl | C1 | Value B |
| C-Cl | C2 | Value C |
| C-H | C2 | Value D |
Note: The values in this table are hypothetical and would need to be calculated using appropriate computational models. They are presented to illustrate the type of data generated in such studies.
The resulting radicals, the 1,1,1,2-tetrachloroethyl radical and the 2-nitro-1,1,1,2-tetrachloroethyl radical, would be subject to further reactions, such as hydrogen abstraction, addition to unsaturated systems, or rearrangement. Computational modeling can map out the potential energy surfaces for these subsequent reaction steps, identifying transition states and calculating activation barriers to predict the most favorable pathways.
The radical-initiated pathway is a common theme in the chemistry of nitro-containing compounds, leading to the formation of various products like amines, oximes, and alkenes. rsc.org In the case of this compound, the initial radical formation would likely be followed by a complex cascade of reactions, the specifics of which can be explored through computational simulations.
Computational Studies on Cycloaddition Reactions Involving Nitroalkene Moieties
While this compound is not a nitroalkene, it can potentially be a precursor to one through elimination reactions, such as dehydrochlorination. The resulting nitroalkene, 1,1,1-trichloro-2-nitroethene, would be a highly reactive species capable of participating in cycloaddition reactions. Computational studies are crucial for understanding the feasibility and stereoselectivity of such reactions.
The [3+2] cycloaddition of nitroalkenes with various dipolarophiles is a well-studied reaction class. Theoretical investigations, often using DFT methods, can model the reaction between the nitroalkene and a partner molecule, such as an alkene or alkyne, to determine the reaction mechanism, which can be concerted or stepwise. These studies can also predict the regioselectivity and stereoselectivity of the cycloaddition, which are often difficult to determine experimentally.
Table 2: Hypothetical Calculated Activation Energies for the [3+2] Cycloaddition of 1,1,1-Trichloro-2-nitroethene with Ethylene.
| Reaction Pathway | Regioisomer | Stereoisomer | Activation Energy (kcal/mol) |
| Concerted | endo | syn | Value X |
| Concerted | exo | syn | Value Y |
| Stepwise | - | - | Value Z |
Note: The values in this table are hypothetical and would need to be calculated using appropriate computational models. They are presented to illustrate the type of data generated in such studies.
By calculating the energies of the transition states for different pathways and product formations, computational chemistry can guide synthetic efforts and provide a deeper understanding of the factors controlling the reaction outcome.
Solvation Effects in Mechanistic Studies: A Computational Perspective
The solvent in which a reaction is carried out can have a profound impact on the reaction mechanism and kinetics. Computational chemistry provides tools to model these solvation effects, which is particularly important for polar molecules like this compound.
There are two main approaches to modeling solvation: explicit and implicit solvent models. In explicit solvent models, individual solvent molecules are included in the calculation, providing a detailed picture of the solute-solvent interactions, such as hydrogen bonding. nih.govresearchgate.net However, this approach is computationally expensive.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is often used to calculate the effect of the solvent on the energies of reactants, products, and transition states.
For reactions involving charged or highly polar intermediates, such as those that may arise from the heterolytic cleavage of bonds in this compound, the stabilizing effect of a polar solvent can be significant. Computational studies can quantify this stabilization, providing a more accurate picture of the reaction energetics in solution. For instance, the free energy barrier for a reaction can be significantly lowered in a polar solvent compared to the gas phase. nih.gov
Table 3: Hypothetical Calculated Free Energy of Solvation for Species Involved in the Heterolysis of the C-N bond of this compound in Water.
| Species | Gas Phase Energy (Hartree) | Solvation Free Energy (kcal/mol) | Solvated Energy (Hartree) |
| This compound | E_reactant | ΔG_solv_reactant | E_solv_reactant |
| 1,1,1,2-Tetrachloroethyl cation | E_cation | ΔG_solv_cation | E_solv_cation |
| Nitrite (B80452) anion | E_anion | ΔG_solv_anion | E_solv_anion |
Note: The values in this table are hypothetical and would need to be calculated using appropriate computational models. They are presented to illustrate the type of data generated in such studies.
By incorporating solvation effects into mechanistic studies, computational chemists can provide a more realistic and predictive understanding of the chemical behavior of this compound in different environments.
Chemical Reactivity and Mechanistic Aspects of Transformations of 1,1,1,2 Tetrachloro 2 Nitroethane
Transformations Involving the Nitro Functional Group
The reactivity of the nitro group in 1,1,1,2-tetrachloro-2-nitroethane is central to many of its chemical transformations. These reactions include reductions to amines, the formation of reactive intermediates like acylnitronates, and responses to photochemical and thermal stimuli.
Reductive Conversions to Amine Derivatives
The reduction of nitro compounds represents a fundamental route to the synthesis of primary amines. unacademy.com For aliphatic nitro compounds such as this compound, this transformation can be achieved using several established methods, although the presence of multiple chlorine atoms introduces considerations of chemoselectivity. wikipedia.orgnih.gov
Commonly employed methods for the reduction of aliphatic nitro groups include catalytic hydrogenation and metal-based reductions. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation over metals like platinum(IV) oxide (PtO₂) or Raney nickel is a powerful technique for converting nitroalkanes to amines. wikipedia.org Another effective approach involves the use of metals such as iron, tin, or zinc in an acidic medium, typically hydrochloric acid. unacademy.com A metal-free alternative that has gained prominence is the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which can reduce both aliphatic and aromatic nitro compounds under mild conditions. nih.gov
The application of these methods to this compound would be expected to yield 1,1,1,2-tetrachloroethan-2-amine. However, the potential for side reactions involving the chlorinated backbone, such as hydrodechlorination, must be considered, especially under catalytic hydrogenation conditions. The choice of reducing agent and reaction conditions would be crucial to selectively target the nitro group while preserving the C-Cl bonds.
Table 1: Selected Reagents for the Reduction of Aliphatic Nitro Compounds
| Reagent/System | Description | Reference |
|---|---|---|
| Catalytic Hydrogenation (PtO₂, Raney Ni) | Employs hydrogen gas and a metal catalyst. | wikipedia.org |
| Metal/Acid (Fe/HCl, Sn/HCl, Zn/HCl) | Uses an easily oxidized metal in the presence of a strong acid. | masterorganicchemistry.com |
Formation and Reactivity of Acylnitronates and Related Species
Aliphatic nitro compounds that possess an α-hydrogen, such as this compound, can exhibit tautomerism to form nitronic acids (aci-forms). nih.govfrontiersin.org The equilibrium between the nitro and aci-form is influenced by the electronic nature of the substituents. The strong electron-withdrawing effect of the trichloromethyl group and the adjacent chlorine atom in this compound would significantly increase the acidity of the α-hydrogen, facilitating the formation of the corresponding nitronate anion in the presence of a base.
These nitronate intermediates are versatile, capable of reacting as nucleophiles or being trapped by electrophiles. For instance, acylation of the nitronate would lead to the formation of an acylnitronate. These species are themselves reactive intermediates. In some contexts, electrophilically activated nitroalkanes can react with carbon-based nucleophiles. nih.govfrontiersin.orgresearchgate.net The protonated or silylated forms of nitronic acids can act as potent electrophiles, reacting with electron-rich aromatic compounds to form oximes, which can then be converted to other functionalities. nih.gov
Photochemical and Thermal Reactions of the Nitro Group
The photochemical behavior of simple nitroalkanes has been extensively studied and often involves the homolytic cleavage of the carbon-nitrogen bond as the primary process. Upon irradiation, this compound would be expected to undergo C-NO₂ bond scission to generate a 1,1,1,2-tetrachloroethyl radical and a nitrogen dioxide radical. These radical intermediates can then participate in a variety of subsequent reactions, including recombination or reaction with the solvent. Another potential photochemical pathway for primary and secondary nitroalkanes is hydrogen abstraction from the solvent by the excited nitro group. Recent studies have also explored the photocatalytic generation of alkyl radicals from nitroalkanes for use in C-C bond-forming reactions. chemrxiv.org
The thermal decomposition of chlorinated and nitrated alkanes is a complex process. researchgate.netrsc.org For this compound, heating would likely initiate decomposition through the lowest energy pathway available. Potential decomposition channels include the homolytic cleavage of the C-N bond or a C-Cl bond. researchgate.net The thermal decomposition of nitrocellulose, an energetic polymer, is known to initiate with the rupture of the O-NO₂ bond. mdpi.com In the case of chlorinated hydrocarbons, thermal decomposition often proceeds via radical mechanisms, with C-Cl bond cleavage being a key step. nih.govnih.gov The specific products from the thermal decomposition of this compound would depend on the precise conditions, but could include a mixture of chlorinated alkenes, nitrogen oxides, and hydrogen chloride.
Transformations Involving the Halogenated Carbon Backbone
The heavily chlorinated framework of this compound is susceptible to reactions such as dehydrohalogenation and nucleophilic attack, driven by the strong inductive effects of the halogen and nitro substituents.
Dehydrohalogenation Reactions and Mechanisms
The presence of a hydrogen atom on the same carbon as a nitro group and a chlorine atom makes this compound a prime candidate for dehydrohalogenation (the elimination of HCl). The electron-withdrawing nitro group significantly acidifies the α-proton, facilitating its removal by a base. This reaction would lead to the formation of 1,1,1-trichloro-2-nitroethene.
The mechanism of this elimination reaction could proceed via an E2 pathway with a strong base, or potentially an E1cB (Elimination, Unimolecular, conjugate Base) mechanism given the stabilized nature of the carbanion intermediate (the nitronate). The stability of the resulting conjugated alkene, with both a trichloromethyl group and a nitro group attached to the double bond, would provide a strong thermodynamic driving force for this transformation. Similar dehydrochlorination reactions are well-documented for other polychlorinated alkanes, such as in the thermal degradation of poly(vinyl chloride) (PVC). researchgate.netresearchgate.net
Nucleophilic Attack at Chlorinated Carbon Centers
The carbon atoms in this compound are highly electrophilic due to the presence of multiple electron-withdrawing chlorine atoms and the nitro group. This makes them susceptible to attack by nucleophiles. Nucleophilic substitution reactions on chlorinated alkanes are common. youtube.comresearchgate.net
The C-1 carbon, part of the trichloromethyl group, is particularly electron-deficient. It could be a target for nucleophiles, potentially leading to substitution of one or more chlorine atoms. However, given the sterically hindered nature of this carbon and the presence of three chlorine atoms, other reaction pathways, such as those analogous to the haloform reaction, might be possible under strongly basic conditions.
The C-2 carbon is also activated towards nucleophilic attack by both the attached chlorine atom and the powerful electron-withdrawing nitro group. A nucleophile could displace the chloride anion in an Sₙ2-type reaction. The feasibility of such a reaction would depend on the strength and nature of the nucleophile, as well as the reaction conditions, with elimination often competing with substitution. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,1,1,2-tetrachloroethan-2-amine |
| 1,1,1-trichloro-2-nitroethene |
| Acylnitronate |
| Chloroethane |
| Dichloroethene |
| Hydrochloric acid |
| Hydrogen |
| Iron |
| Nitrogen dioxide |
| Nitronic acid |
| Platinum(IV) oxide |
| Poly(vinyl chloride) |
| Raney nickel |
| Tin |
| Trichlorosilane |
Radical Processes and Halogen Atom Transfer Reactions
The presence of multiple carbon-chlorine bonds and a nitro group suggests that this compound is a candidate for participating in radical reactions. These reactions are typically initiated by homolytic cleavage of a bond, often induced by heat or light, to form radical intermediates.
In the context of this compound, two primary pathways for radical generation can be envisioned: cleavage of a C-Cl bond or cleavage of the C-N bond. The C-Cl bonds, particularly the one on the trichloromethyl group, are susceptible to homolysis. For instance, studies on related polychloroethanes have shown that under radical conditions, such as those induced by radiation, dechlorination can occur to form chloroethyl radicals. rsc.org Similarly, the C-NO2 bond in nitroalkanes can undergo cleavage to generate an alkyl radical and nitrogen dioxide.
Halogen Atom Transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is transferred from a molecule to a radical species. In the case of this compound, a radical initiator (R•) could abstract a chlorine atom to generate a tetrachloro-nitroethyl radical. The relative ease of abstraction of a chlorine atom would depend on the stability of the resulting carbon-centered radical.
The general mechanism for a halogen atom transfer reaction can be depicted as: R• + Cl-C(Cl)₂-CH(Cl)NO₂ → R-Cl + •C(Cl)₂-CH(Cl)NO₂ or CCl₃-C•(Cl)NO₂
The stability of the resulting radical intermediate is a key factor in determining the preferred pathway. The formation of a radical at the C-1 position (•C(Cl)₂-CH(Cl)NO₂) would be stabilized by the presence of the remaining chlorine atoms through resonance. Conversely, a radical at the C-2 position (CCl₃-C•(Cl)NO₂) would be influenced by both the chlorine atom and the nitro group. The nitro group can stabilize an adjacent radical through resonance.
Isomerization and Rearrangement Pathways
Isomerization and rearrangement reactions of this compound would likely involve the migration of a chlorine atom or the nitro group. While no specific studies on this compound have been reported, related transformations in similar molecules provide a basis for speculation. For example, the rearrangement of other tetrachloroethane derivatives has been observed.
One plausible rearrangement could be a 1,2-shift of a chlorine atom to form the more thermodynamically stable isomer, 1,1,1,2-tetrachloro-1-nitroethane, if such a species were more stable. Such rearrangements often proceed through a radical or carbocationic intermediate. For instance, a radical intermediate formed by chlorine abstraction could potentially undergo rearrangement.
Another possibility is the rearrangement involving the nitro group. The nitro-nitrite rearrangement (aci-nitro to nitrite (B80452) ester) is a known process for some nitro compounds, often proceeding through an excited state. However, the conditions required for such a rearrangement in this specific molecule are not documented.
Exploration of Adduct Formation and Derivative Syntheses
The reactivity of this compound allows for the potential formation of various adducts and the synthesis of a range of derivatives. These transformations would likely target the C-H bond, the C-Cl bonds, or the nitro group.
Adduct Formation:
Radical addition reactions are a plausible route to forming adducts. For example, in the presence of a radical initiator, this compound could potentially add across a double bond of an alkene. The regioselectivity of such an addition would be governed by the stability of the radical intermediates formed.
Nucleophilic substitution reactions could also lead to adduct formation. The carbon atom bearing the nitro group is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitro group and the adjacent chlorine atom. Strong nucleophiles could potentially displace the nitro group or a chlorine atom.
Derivative Syntheses:
The synthesis of derivatives from this compound could be achieved through several pathways:
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or certain metals in acidic media. This would yield 1,1,1,2-tetrachloroethan-2-amine, a potentially useful building block in organic synthesis.
Dehydrochlorination: The presence of a hydrogen atom and adjacent chlorine atoms suggests that this compound could undergo dehydrochlorination upon treatment with a base to form a nitro-substituted chloroalkene. The likely product would be 1,1,2-trichloro-1-nitroethene.
Substitution of Chlorine Atoms: The chlorine atoms could be substituted by other nucleophiles under appropriate conditions, although the reactivity of these C-Cl bonds would be influenced by the presence of the other electron-withdrawing groups.
Environmental Fates and Degradation Pathways of 1,1,1,2 Tetrachloro 2 Nitroethane Within Scientific Research
Abiotic Degradation Processes
Abiotic degradation encompasses the chemical and physical processes that break down 1,1,1,2-tetrachloro-2-nitroethane without the involvement of living organisms. Key among these are hydrolysis in aquatic environments and photochemical degradation in the atmosphere.
Hydrolysis Mechanisms and Transformation Products in Aquatic Environments
In aquatic environments, the stability of this compound is significantly influenced by hydrolysis, a chemical reaction with water. The rate of hydrolysis is pH-dependent, with faster degradation observed under neutral to basic conditions. epa.gov
Research on the structurally similar compound 1,1,2,2-tetrachloroethane (B165197) reveals that hydrolysis is a significant degradation pathway in water. cdc.gov Studies have reported hydrolysis half-lives for 1,1,2,2-tetrachloroethane at neutral pH ranging from 29 to 102 days. epa.gov The primary transformation product of 1,1,2,2-tetrachloroethane hydrolysis is trichloroethylene (B50587). epa.govcdc.gov While specific data for this compound is limited, the behavior of its isomer suggests that hydrolysis is a relevant environmental fate process, likely leading to the formation of various chlorinated and nitrated transformation products.
Atmospheric Photochemical Degradation by Hydroxyl Radicals
Once released into the atmosphere, this compound is subject to photochemical degradation, primarily through reactions with hydroxyl (OH) radicals. epa.govdcceew.gov.au These highly reactive radicals initiate the breakdown of the compound.
For the related compound 1,1,2,2-tetrachloroethane, the estimated atmospheric half-life for this reaction is approximately 53 days. epa.gov Another study suggests a potentially longer atmospheric residence time for 1,1,2,2-tetrachloroethane, with a half-life of about two years. epa.gov The reaction with hydroxyl radicals is a key mechanism for the removal of such chlorinated hydrocarbons from the troposphere. epa.gov Intermediate products formed during the atmospheric oxidation of 1,1,2,2-tetrachloroethane include phosgene, formyl chloride (C(=O)ClH), and dichloroacetyl chloride. oecd.org These intermediates further decompose to form hydrochloric acid, carbon dioxide, and dichloroacetic acid, which are then removed from the atmosphere, often by wet deposition. oecd.org
Biotic Degradation Processes
Biotic degradation involves the breakdown of this compound by microorganisms. This is a crucial set of processes, particularly in soil and groundwater, and can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions.
Anaerobic Biodegradation and Reductive Dechlorination Pathways
Under anaerobic conditions, this compound can undergo biodegradation through processes like reductive dechlorination. In this pathway, microorganisms use the chlorinated compound as an electron acceptor, leading to the sequential removal of chlorine atoms.
Studies on the anaerobic degradation of the isomer 1,1,2,2-tetrachloroethane have shown that it can be completely broken down. usgs.gov The primary degradation pathways for 1,1,2,2-tetrachloroethane under anaerobic conditions are hydrogenolysis and dichloroelimination. usgs.gov These processes lead to the formation of daughter products such as 1,1,2-trichloroethane (B165190) and 1,2-dichloroethene. usgs.gov Further degradation can result in the formation of vinyl chloride, which is of environmental concern due to its toxicity. usgs.govusgs.gov Research has demonstrated that 1,1,1,2-tetrachloroethane (B165186) can be rapidly biodegraded under methanogenic conditions, with reductive dichloroelimination leading to the formation of 1,1-dichloroethene. nih.gov
The table below summarizes the initial degradation rates of 1,1,2,2-tetrachloroethane in microcosm experiments under different conditions.
| Condition | Initial Degradation Rate Constant (per day) | Half-life (days) |
| March–April 1999 (19°C) | 0.10±0.01 to 0.16±0.05 | 4.3 to 6.9 |
| July–August 1999 (19°C) | 0±0.03 and 0.06±0.03 | - |
| Data from a study on a freshwater tidal wetland. usgs.gov |
Aerobic Biodegradation Potentials and Limiting Factors
The potential for aerobic biodegradation of this compound appears to be more limited compared to anaerobic processes. While some microorganisms may possess the metabolic capability to degrade this compound in the presence of oxygen, the conditions are often less favorable.
For the isomer 1,1,2,2-tetrachloroethane, studies on aerobic biodegradability have produced conflicting results, with some indicating no significant degradation under aerobic conditions. cdc.gov However, other research suggests that aerobic biodegradation of certain chlorinated ethanes is possible, often through co-metabolism, where the degradation is facilitated by the presence of another primary substrate that the microorganisms use for energy. serdp-estcp.mildtic.mil Limiting factors for aerobic biodegradation can include the toxicity of the compound to the microorganisms, the lack of necessary enzymes, and unfavorable environmental conditions.
Characterization of Microbial Communities and Biogeochemical Influences on Degradation
The composition of the microbial community and the surrounding biogeochemical conditions play a pivotal role in the degradation of this compound. Specific groups of bacteria and archaea are known to be involved in the reductive dechlorination of chlorinated solvents.
In studies of 1,1,2,2-tetrachloroethane degradation in wetland sediments, specific bacterial terminal-restriction fragment length polymorphism (T-RFLP) peaks have been associated with different degradation pathways. For instance, a 90 base pair (bp) fragment was linked to hydrogenolysis to 1,1,2-trichloroethane, while 198 and 170 bp fragments were associated with dichloroelimination to 1,2-dichloroethene. usgs.gov The production and subsequent degradation of vinyl chloride were found to be influenced by redox conditions, with greater activity observed under concurrent iron-reducing and methanogenic conditions. nih.gov The presence of specific microbial groups, such as Dehalococcoides and Desulfuromonas, which are known dehalorespiring bacteria, has been linked to higher rates of vinyl chloride production and degradation. nih.gov Furthermore, acetotrophic methanogens, particularly the family Methanosarcinaceae, appear to be involved in the biodegradation of vinyl chloride. nih.gov Seasonal variations in microbial biomass and diversity can also impact degradation rates, with lower rates observed during periods of low microbial activity. usgs.govusgs.gov
The table below illustrates the association of specific microbial markers (T-RFLP fragment lengths) with different degradation pathways of 1,1,2,2-tetrachloroethane.
| Degradation Pathway | Associated Bacterial T-RFLP Fragment Length (bp) |
| Hydrogenolysis of TeCA to 112TCA | 90 |
| Dichloroelimination of TeCA to 12DCE | 198, 170 |
| Dichloroelimination of 112TCA to VC | 198, 86, or 170 |
| Based on research from a freshwater tidal wetland. usgs.gov |
Advanced Analytical Methodologies for the Research and Characterization of 1,1,1,2 Tetrachloro 2 Nitroethane
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 1,1,1,2-tetrachloro-2-nitroethane. By examining the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. In ¹H NMR spectroscopy, the proton environment of the molecule is probed. For the related compound 1,1,1,2-tetrachloroethane (B165186), the methylene (B1212753) protons (CH2Cl) would be expected to produce a distinct signal. chemicalbook.com The chemical shift, splitting pattern, and integration of this signal would provide definitive evidence for the -CH2Cl group within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational modes would include:
C-H stretching: Typically observed in the region of 2850-3000 cm⁻¹.
C-N stretching: Associated with the nitro group, these vibrations would appear in the fingerprint region.
N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands are expected, generally in the ranges of 1500-1600 cm⁻¹ and 1300-1385 cm⁻¹, respectively. The exact position would be influenced by the presence of the electron-withdrawing chlorine atoms.
C-Cl stretching: These vibrations typically occur in the fingerprint region, broadly between 600 and 800 cm⁻¹. The multiple chlorine atoms in this compound would likely result in a complex pattern of absorptions in this area.
Analysis of the IR spectrum of the related compound 1,1,2-trichloroethane (B165190) shows C-H stretching vibrations at wavenumbers from 2975 to 2845 cm⁻¹ and C-Cl vibration bands between 800 and 580 cm⁻¹. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region, which provides a unique pattern for identification. docbrown.info
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular weight of 1,1,1,2-tetrachloroethane is 167.849 g/mol . nist.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), which would result in a characteristic pattern of peaks.
Electron ionization (EI) is a common method used in MS. nist.gov Under EI conditions, the molecule would fragment in a predictable manner. The analysis of these fragment ions provides a fingerprint that can confirm the structure of the compound. For instance, the loss of a nitro group (NO₂) or chlorine atoms would result in specific fragment ions that can be detected and identified.
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis. These methods are particularly important in environmental and reaction monitoring.
Gas Chromatography (GC) for Separation and Quantitative Analysis
Gas chromatography (GC) is a highly effective technique for the separation and quantification of volatile and semi-volatile compounds like this compound. sci-hub.se In GC, the compound is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.
For the analysis of related halonitroalkanes, GC has been successfully employed. researchgate.net A method for the determination of 1,1-dichloro-1-nitroethane in workplace air utilized a capillary column with a flame ionization detector (FID). nih.gov This method demonstrated good linearity and a low detection limit. nih.gov For enhanced sensitivity and selectivity, an electron capture detector (ECD) is often used for halogenated compounds. sci-hub.se Mass spectrometry can also be coupled with GC (GC-MS), providing both separation and definitive identification based on the mass spectrum of the eluted compound. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | FFAP capillary column | nih.gov |
| Detector | Flame Ionization Detector (FID) | nih.gov |
| Carrier Gas | Nitrogen or Helium | |
| Injection Mode | Split/Splitless | |
| Temperature Program | Initial temperature, ramp rate, final temperature |
High Performance Liquid Chromatography (HPLC) for Analysis of Reaction Mixtures and Products
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. biotecha.lt HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. libretexts.org
For the analysis of reaction mixtures containing this compound and its potential products, reversed-phase HPLC is a common approach. libretexts.org In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. A UV detector is often used for detection, as many organic compounds absorb ultraviolet light.
The choice of mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), can be optimized to achieve the desired separation. libretexts.org Gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed to effectively separate compounds with a wide range of polarities.
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 reversed-phase | libretexts.org |
| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient | libretexts.org |
| Detector | UV-Vis | |
| Flow Rate | Typically 0.5-2.0 mL/min | |
| Temperature | Ambient or controlled |
Hyphenated Techniques for Enhanced Analytical Specificity
Hyphenated techniques are indispensable in modern analytical chemistry, offering a synergistic combination of separation and detection capabilities. By coupling a separation technique, like gas or liquid chromatography, with a detection method, such as mass spectrometry, chemists can resolve complex mixtures and identify individual components with high confidence. nist.govnih.govnih.govtrajanscimed.com This approach is particularly advantageous for the analysis of trace-level compounds and for the structural elucidation of novel or unknown substances. nist.govnih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint.
For the analysis of chlorinated compounds like this compound, specific GC-MS parameters are crucial for achieving optimal separation and detection. While direct methodological reports for this compound are scarce, analytical approaches can be inferred from the analysis of structurally similar compounds, such as other polychlorinated alkanes and nitroaromatic compounds. nih.govnih.gov
Instrumentation and Parameters:
A typical GC-MS system for the analysis of this compound would employ a capillary column with a non-polar or medium-polarity stationary phase. The selection of the GC column is critical, with variations in length and film thickness affecting the resolution of the analysis. nih.gov The oven temperature program is optimized to ensure the efficient separation of the target analyte from other components in the sample matrix. To prevent thermal degradation of the nitro group, a lower injection port and transfer line temperature may be necessary, a common precaution for the analysis of thermolabile nitro compounds. nih.gov
Electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum for this compound would be expected to show characteristic fragmentation patterns. Based on the mass spectrum of the related compound 1,1,1,2-tetrachloroethane, significant ion fragments would likely arise from the loss of chlorine atoms and the cleavage of the carbon-carbon bond. nist.govnih.govchemicalbook.com The presence of the nitro group would introduce additional fragmentation pathways, including the loss of a nitro group (-NO2) or oxygen atoms. nih.gov
Data Table: Postulated GC-MS Parameters for this compound Analysis
| Parameter | Value/Description |
| Gas Chromatograph | |
| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Mode | Split/Splitless |
| Injector Temperature | 200-250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp. 40-60 °C, ramp to 280-300 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 200-230 °C |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-400 |
Note: This table represents a hypothetical set of parameters based on the analysis of structurally related compounds and general GC-MS principles.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are non-volatile or thermally labile, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. nih.gov LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification.
The analysis of this compound by LC-MS would likely utilize reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, and the use of additives can significantly influence the ionization efficiency of the analyte. rsc.orgumb.edu
Ionization and Detection:
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermolabile molecules, making it a strong candidate for this compound. nih.gov Given the electronegative nature of the chlorine and nitro groups, negative-ion ESI would likely provide high sensitivity. umb.eduelsevierpure.com In negative-ion mode, the mass spectrometer would detect the deprotonated molecule [M-H]⁻ or adducts with mobile phase components.
Tandem mass spectrometry (MS/MS) can be employed to enhance selectivity and provide structural information. nih.gov In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting product ions are detected. This technique, often referred to as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for quantification at very low levels, even in complex matrices. rsc.orgumb.edu
Data Table: Postulated LC-MS Parameters for this compound Analysis
| Parameter | Value/Description |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of water and acetonitrile/methanol with additives |
| Flow Rate | 0.2-0.5 mL/min |
| Column Temperature | 30-40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temp. | 350-500 °C |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or MS/MS |
Note: This table represents a hypothetical set of parameters based on the analysis of structurally related compounds and general LC-MS principles.
Future Research Directions and Emerging Opportunities for 1,1,1,2 Tetrachloro 2 Nitroethane
Innovations in Environmentally Benign Synthetic Routes
The traditional synthesis of polychlorinated and nitrated alkanes often involves harsh reagents and generates significant chemical waste. Future research must prioritize the development of green and sustainable synthetic methodologies. chemistryjournals.net The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, provide a framework for these innovations. chemistryjournals.net
Emerging strategies that could be applied to the synthesis of 1,1,1,2-Tetrachloro-2-nitroethane include:
Biocatalysis: The use of enzymes or whole-cell systems could offer high selectivity under mild conditions, reducing the need for hazardous chemicals and energy-intensive processes.
Flow Chemistry: Continuous flow reactors can improve reaction control, enhance safety, and allow for more efficient and scalable production with minimized waste streams.
Eco-Catalysts: The development of catalysts from renewable, biosourced materials, such as those derived from metal-accumulating plants, presents a novel and sustainable approach. mdpi.comnih.gov For instance, new generations of ecocatalysts derived from manganese-rich plants have proven effective in oxidation and epoxidation reactions, and similar principles could be adapted for chlorination or nitration processes. nih.gov
Deepening Mechanistic Understanding through Advanced Computational Chemistry
Advanced computational chemistry offers powerful tools to predict and understand the properties of this compound without the need for extensive empirical testing. While experimental data is limited, computational models can provide foundational insights into its behavior.
Future computational studies could focus on:
Reaction Energetics: Calculating the enthalpy of reactions, such as dehydrochlorination, can help predict the compound's stability and reactivity pathways. For the related compound 1,1,1,2-tetrachloroethane (B165186), the gas-phase enthalpy of dehydrochlorination has been determined, providing a benchmark for similar computational analyses. nist.gov
Spectroscopic and Structural Analysis: Quantum chemical calculations can predict spectroscopic signatures (e.g., IR, NMR) and conformational preferences, aiding in the characterization of the molecule and its reaction products.
Degradation Pathway Modeling: Simulating interactions with radicals (e.g., hydroxyl radicals) or nucleophiles can elucidate potential atmospheric and aqueous degradation mechanisms, guiding the development of effective remediation technologies. The unique combination of a nitro group and multiple chlorine atoms suggests complex reactivity that is ripe for theoretical exploration. researchgate.netmdpi.com
Development of Novel Remediation and Degradation Technologies
Given the persistence of other polychlorinated ethanes in the environment, it is crucial to proactively investigate potential remediation strategies for this compound. Research on analogous compounds provides a strong starting point for developing effective degradation technologies.
The anaerobic biodegradation of the related compound 1,1,2,2-tetrachloroethane (B165197) proceeds through pathways such as hydrogenolysis, dichloroelimination, and dehydrochlorination. cdc.gov Similar pathways could be relevant for this compound, with the added complexity of the nitro group's fate.
| Potential Remediation Strategy | Underlying Principle | Relevant Research on Analogous Compounds |
| Anaerobic Bioremediation | Microbial communities in anoxic conditions use the compound as an electron acceptor, leading to reductive dechlorination. | Biodegradation of 1,1,2,2-tetrachloroethane in wetland sediments shows pathways to 1,1,2-trichloroethane (B165190) and 1,2-dichloroethene. nih.gov |
| Mycoremediation | Fungi utilize powerful extracellular enzymes to break down complex organic pollutants. | The fungus Caldariomyces fumago has demonstrated the ability to degrade halogenated nitroaromatic compounds, suggesting potential for degrading halogenated nitroalkanes. mdpi.com |
| Chemical Hydrolysis | The compound degrades in water, a process that can be pH-dependent. | 1,1,2,2-Tetrachloroethane undergoes hydrolysis to form trichloroethylene (B50587), with half-lives ranging from 29 to 102 days at neutral pH. cdc.govepa.gov |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species like hydroxyl radicals to oxidize the contaminant. | While AOPs are effective for chlorinated ethenes, their reaction rate with chlorinated ethanes can be slower, suggesting a need for process optimization. itrcweb.org |
Future research should focus on isolating and characterizing microbial consortia or fungal strains capable of degrading this compound, paying close attention to the transformation of both the chlorinated structure and the nitro group.
Exploration of New Chemical Transformations and Applications in Materials Science or Advanced Synthesis
The high degree of functionalization in this compound makes it a potentially valuable building block in advanced synthesis. researchgate.net The chemistry of nitro compounds is extensive; the nitro group is a versatile functional group that can be transformed into amines, oximes, or ketones, and its strong electron-withdrawing nature activates adjacent atoms for various reactions. researchgate.netmdpi.com
Emerging opportunities include:
Precursor for Novel Monomers: The molecule could serve as a precursor for synthesizing specialized monomers for high-performance polymers or functional materials. The presence of chlorine and a nitrogen source in a single, compact molecule is advantageous.
Intermediate in Pharmaceutical and Agrochemical Synthesis: The unique combination of functional groups could be leveraged to construct complex scaffolds for new bioactive compounds. Nitrogen-containing macrocycles, for example, have applications as catalysts and selective ion detectors, and novel synthetic routes are always in demand. mdpi.com
Development of Energetic Materials or Propellants: The nitro group is a key component of many energetic materials. Research could explore the energetic properties of this compound and its derivatives.
Applications in Catalysis: Nitrosyl complexes, which feature a nitric oxide ligand, have applications in catalysis. numberanalytics.com While a different class of compounds, the underlying chemistry of the nitro-group functionality suggests that this compound could be a precursor in the synthesis of novel ligands or organocatalysts. The chemical diversity of the nitro group is valuable for developing new functional materials with unique electronic or optical properties. researchgate.net
Q & A
Q. Table 1: Extrapolated Physical Properties (Based on Analogous Compounds)
Advanced: What methodologies are employed to assess metabolic pathways of chlorinated ethanes in mammalian systems?
Answer:
For halogenated ethanes, metabolic studies typically involve:
- In Vivo Models : Rodent studies with controlled inhalation exposure (e.g., 1–4 hours at 500–2,000 ppm), followed by tissue analysis for metabolites like trichloroethanol and dichloroacetic acid .
- In Vitro Systems : Liver microsomal assays to identify cytochrome P450-mediated dehalogenation pathways .
- Isotopic Tracing : Use of C-labeled compounds to track metabolic fate in urine and exhaled air .
Note : Data gaps exist for nitro-substituted variants, necessitating cross-validation with nitroalkane metabolic studies .
Advanced: How do researchers resolve contradictions in toxicity data for halogenated ethanes across studies?
Answer: Contradictions often arise from:
- Exposure Variables : Differences in duration (acute vs. chronic), species sensitivity, and endpoint measurements (e.g., LC vs. histopathology) .
- Regulatory Standards : Variability between OSHA (500 ppm PEL) and ACGIH (2,000 ppm IDLH) limits for similar compounds .
- Analytical Validation : Ensure consistency in methods (e.g., EPA 8260 for environmental samples vs. NIOSH 6603 for workplace air) .
Q. Recommendations :
- Conduct meta-analyses with inclusion/exclusion criteria (e.g., ’s literature screening protocol).
- Use computational toxicology tools (QSAR) to predict nitro-specific effects .
Basic: What analytical techniques are validated for quantifying this compound in environmental samples?
Answer:
- GC/MS : EPA Method 8260B (detection limit: 0.05 µg/L) for water and soil matrices .
- Headspace Analysis : Optimized for volatile chlorinated compounds in air samples (NIOSH Method 1003) .
- Quality Assurance : Include surrogate standards (e.g., 1,2-Dichloroethane-d4) to monitor recovery rates .
Advanced: What experimental models are appropriate for evaluating pulmonary toxicity of halogenated solvents?
Answer:
- In Vivo Models : Rat inhalation studies (e.g., 4-hour exposure at 1,000–10,000 ppm) to assess acute lung injury and edema .
- In Vitro Models : Human lung epithelial cells (A549) exposed to vapor-phase compounds, measuring oxidative stress markers (e.g., glutathione depletion) .
- Computational Fluid Dynamics (CFD) : Simulate airway deposition patterns for aerosolized compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
